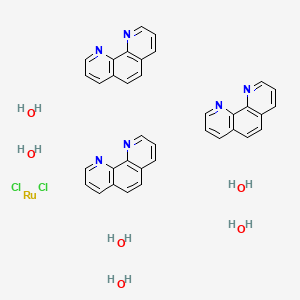
methane;nobelium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane (CH₄) is a simple hydrocarbon and the main component of natural gas. It is a colorless, odorless gas that is highly flammable and is used extensively as a fuel source. Nobelium (No) is a synthetic element with the atomic number 102. It is part of the actinide series and is produced in minute quantities in particle accelerators. Nobelium is highly radioactive and has no significant practical applications outside of scientific research.
Métodos De Preparación
Methane
Methane can be prepared through several methods:
Laboratory Preparation: Methane is commonly prepared in the laboratory by heating a mixture of sodium acetate and soda lime (a mixture of sodium hydroxide and calcium oxide). The reaction is as follows[ \text{CH₃COONa} + \text{NaOH} \rightarrow \text{CH₄} + \text{Na₂CO₃} ]
Industrial Production: Industrially, methane is obtained from natural gas extraction and purification. It can also be synthesized through the hydrogenation of carbon dioxide or carbon monoxide.
Nobelium
Nobelium is produced artificially through nuclear reactions:
Análisis De Reacciones Químicas
Methane
Methane undergoes several types of chemical reactions:
Combustion: Methane reacts with oxygen to produce carbon dioxide and water, releasing a significant amount of energy[ \text{CH₄} + 2\text{O₂} \rightarrow \text{CO₂} + 2\text{H₂O} ]
Halogenation: Methane reacts with halogens (e.g., chlorine) in the presence of ultraviolet light to form halomethanes[ \text{CH₄} + \text{Cl₂} \rightarrow \text{CH₃Cl} + \text{HCl} ]
Nobelium
The chemical properties of nobelium are not completely known due to its high radioactivity and short half-life. it is known to form compounds such as nobelium fluoride (NoF₃) and nobelium chloride (NoCl₃) through reactions with halogens .
Aplicaciones Científicas De Investigación
Methane
Methane is used in various scientific research applications:
Energy Production: Methane is a primary component of natural gas and is used extensively for electricity generation and heating.
Chemical Synthesis: Methane is a precursor for the production of chemicals such as methanol, hydrogen, and acetylene.
Environmental Studies: Methane’s role as a potent greenhouse gas makes it a subject of study in climate change research.
Nobelium
Nobelium’s applications are limited to scientific research:
Mecanismo De Acción
Methane
Methane’s primary mechanism of action is its combustion, which releases energy. The combustion process involves the oxidation of methane, producing carbon dioxide and water.
Nobelium
The mechanism of action for nobelium is not well-defined due to its limited availability and high radioactivity. Its interactions are primarily studied in the context of nuclear reactions and decay processes .
Comparación Con Compuestos Similares
Methane
Methane is the simplest alkane and is similar to other alkanes such as ethane (C₂H₆), propane (C₃H₈), and butane (C₄H₁₀). These compounds share similar chemical properties but differ in their molecular structure and physical properties .
Nobelium
Nobelium is similar to other actinides such as curium (Cm) and californium (Cf). These elements share similar chemical properties, including high radioactivity and the ability to form compounds with halogens .
Conclusion
Methane and nobelium are two vastly different compounds with unique properties and applications. Methane is a widely used hydrocarbon with significant applications in energy production and chemical synthesis. Nobelium, on the other hand, is a synthetic element with limited applications, primarily in scientific research. Despite their differences, both compounds contribute valuable insights into the fields of chemistry and physics.
Propiedades
Fórmula molecular |
C20H80No |
|---|---|
Peso molecular |
580.0 g/mol |
Nombre IUPAC |
methane;nobelium |
InChI |
InChI=1S/20CH4.No/h20*1H4; |
Clave InChI |
ZYGMIPPRFNJZHB-UHFFFAOYSA-N |
SMILES canónico |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[No] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)


![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)


![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)

